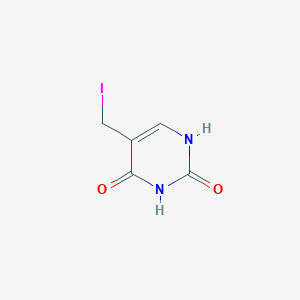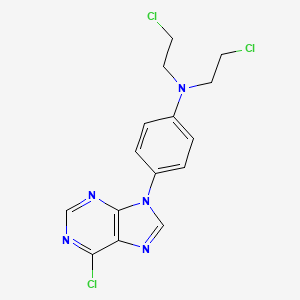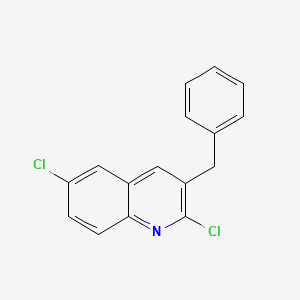![molecular formula C12H13N5O4 B13997462 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- CAS No. 78582-20-4](/img/structure/B13997462.png)
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines elements of pyrrole, triazole, and pyrimidine. The presence of the ribofuranosyl moiety further enhances its biological relevance, making it a potential candidate for various therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides. Another method includes the reaction of aminoiminopyrimidines, which are prepared from the aforementioned carbonitriles, with acid chlorides . These reactions are generally carried out under controlled conditions to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, hydrazides, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid hydrazides primarily yields triazolo derivatives, while reactions with acid chlorides produce different substituted pyrimidines .
Aplicaciones Científicas De Investigación
Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules.
Biology: They are used in the study of enzyme interactions and as probes for biological pathways.
Industry: Their unique chemical properties make them useful in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by inhibiting specific enzymes or interacting with biological targets at the molecular level. The ribofuranosyl moiety plays a crucial role in enhancing their binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its biological activity as a CDK2 inhibitor.
Quinazoline Derivatives: These compounds also exhibit significant biological activity and are used in various therapeutic applications.
Uniqueness
The uniqueness of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its fused ring structure and the presence of the ribofuranosyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
78582-20-4 |
|---|---|
Fórmula molecular |
C12H13N5O4 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-(3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c18-3-7-8(19)9(20)12(21-7)16-2-1-6-10(16)14-5-17-11(6)13-4-15-17/h1-2,4-5,7-9,12,18-20H,3H2 |
Clave InChI |
LOUXALRPXGPCFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C2=C1C3=NC=NN3C=N2)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)
![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)





![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
